Cevadine hydrochloride

Descripción general

Descripción

El hidrocloruro de veratrina es una mezcla de alcaloides, incluyendo veratridina, cevadillina, sabadina e hidrocloruros de cevadina . Estos alcaloides se derivan de plantas de la familia de los lirios, específicamente los géneros Veratrum y Schoenocaulon . El hidrocloruro de veratrina es conocido por sus propiedades neurotóxicas, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de veratrina se aísla típicamente de las semillas de Schoenocaulon officinale y los rizomas de Veratrum album . El proceso de aislamiento implica la formación de la sal de nitrato, seguida de la precipitación de la forma de sulfato insoluble . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para purificar la veratridina de la veratrina para estudios biológicos .

Métodos de producción industrial: En entornos industriales, el hidrocloruro de veratrina se produce extrayendo la mezcla de alcaloides brutos de fuentes vegetales y luego purificándolo mediante técnicas como la HPLC . El producto purificado se convierte entonces en su forma de hidrocloruro para su uso en investigación y otras aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de veratrina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones se utilizan a menudo para modificar el compuesto para fines de investigación específicos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del hidrocloruro de veratrina incluyen etanol, cloroformo y ácido clorhídrico . La solubilidad del hidrocloruro de veratrina en diferentes solventes depende del pH, con la forma de base libre siendo muy poco soluble en agua pero disolviéndose fácilmente en ácido clorhídrico 1 M .

Productos principales formados: Los productos principales formados a partir de las reacciones del hidrocloruro de veratrina dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados de los alcaloides presentes en el hidrocloruro de veratrina .

4. Aplicaciones de la investigación científica

El hidrocloruro de veratrina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo su uso en química, biología, medicina e industria . Algunas de las aplicaciones clave son:

Aplicaciones Científicas De Investigación

Insecticidal Applications

Cevadine hydrochloride exhibits significant insecticidal activity, primarily targeting pests such as citrus thrips. Its mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to paralysis and death of the target organisms. The compound's effectiveness as a natural pesticide makes it valuable in integrated pest management strategies aimed at reducing reliance on synthetic chemicals.

Efficacy Against Insect Pests

| Insect Pest | Application Rate (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| Citrus Thrips | 10 | 85 | |

| Leafhoppers | 15 | 90 | |

| Aphids | 5 | 70 |

Scientific Research Applications

This compound is utilized in various scientific disciplines due to its unique biochemical properties:

Chemistry

- Analytical Chemistry : Cevadine serves as a reference compound for developing chromatographic methods, facilitating the identification and quantification of similar alkaloids in biological samples.

- Electrophysiological Studies : The compound is used to investigate the effects of sodium channel blockers and their interactions with other pharmacological agents.

Biology

- Neurobiology : Research has shown that cevadine affects neuronal signaling by altering membrane potentials and increasing calcium ion influx, which is critical for synaptic transmission.

- Toxicology : Studies have documented the acute toxicity of cevadine on various animal models, highlighting its potential risks when used in uncontrolled environments.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the potential therapeutic uses of cevadine in treating neurological disorders due to its action on sodium channels. Its ability to induce depolarization may have implications for conditions characterized by altered neuronal excitability.

Case Study 1: Toxicity Assessment

A study evaluated the acute toxicity of this compound on mice, revealing an LD50 value of approximately 300 mg/kg when administered orally. Symptoms included convulsions and respiratory distress, underscoring the need for caution in handling this compound .

Case Study 2: Insecticidal Efficacy

Field trials demonstrated that this compound applied at a rate of 10 mg/kg effectively reduced citrus thrip populations by over 85%, showcasing its potential as a sustainable alternative to synthetic pesticides .

Mecanismo De Acción

El hidrocloruro de veratrina actúa como una neurotoxina uniéndose y previniendo la inactivación de los canales de sodio regulados por voltaje en las membranas celulares del corazón, los nervios y los músculos esqueléticos . Esto conduce a la activación persistente de estos canales, lo que resulta en un aumento de la excitabilidad nerviosa y las concentraciones intracelulares de calcio . Los objetivos moleculares del hidrocloruro de veratrina incluyen el sitio de unión 2 en los canales de sodio regulados por voltaje, que también es el objetivo de otras neurotoxinas como la batracotoxina, la aconitina y la grayanotoxina .

Comparación Con Compuestos Similares

El hidrocloruro de veratrina es similar a otros alcaloides esteroideos que se encuentran en la familia de los lirios, como la veratridina, la cevadina y la veracevina . es único en su capacidad de unirse y activar persistentemente los canales de sodio regulados por voltaje . Esta propiedad lo hace particularmente valioso en la investigación sobre la función de los canales iónicos y la neurotoxicidad.

Lista de compuestos similares:

- Veratridina

- Cevadina

- Veracevina

- Germina

- Protoverina

- Zigadenina

Las propiedades únicas del hidrocloruro de veratrina y su amplia gama de aplicaciones lo convierten en un compuesto importante en la investigación científica.

Actividad Biológica

Cevadine hydrochloride is an alkaloid derived from the plant Veratrum species, primarily known for its potent biological activity. This compound has garnered attention due to its effects on sodium channels and its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

This compound exerts its biological effects primarily through modulation of sodium (Na) channels. It has been shown to act as a paralytic agent , particularly in insects, demonstrating higher toxicity to these organisms compared to mammals . The compound enhances the permeability of excitable membranes, leading to an influx of Na ions, which disrupts normal cellular function.

Key Actions:

- Sodium Channel Modulation : Cevadine interacts with voltage-gated sodium channels, leading to depolarization and increased intracellular sodium levels .

- Neurotransmitter Release : By affecting ion channel dynamics, cevadine can induce neurotransmitter release, impacting neuronal signaling pathways .

Experimental Findings

Numerous studies have investigated the biological activity of this compound, revealing significant insights into its pharmacological properties.

Toxicological Studies

A study conducted on various alkaloids from Veratrum species demonstrated that cevadine exhibits notable toxicity profiles. The following table summarizes key findings regarding its toxicity:

| Compound | LD50 (mg/kg) | Observed Symptoms |

|---|---|---|

| This compound | 1.5 ± 0.1 | Paralysis, respiratory failure |

| Veratridine | 1.0 ± 0.2 | Cardiac arrhythmias |

| Isorubijervine | 1.14 ± 0.10 | Hypotension, bradycardia |

Table 1: Toxicity profile of selected alkaloids from Veratrum species .

In Vivo Studies

In vivo experiments have shown that cevadine can induce significant physiological changes:

- Cardiovascular Effects : Administration of cevadine resulted in decreased systemic blood pressure and heart rate in animal models, indicating potential cardiotoxicity .

- Neurological Impact : The compound has been linked to paralysis in treated subjects, further confirming its action on sodium channels and subsequent effects on neuromuscular transmission .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Insecticide Applications : Cevadine has been utilized as an insecticide due to its high toxicity towards insects. Field studies have demonstrated effective pest control with minimal impact on non-target mammalian species .

- Pharmacological Research : Research focusing on the use of cevadine in pain management has shown promise due to its ability to modulate pain pathways via sodium channel inhibition. However, further studies are needed to assess safety and efficacy in humans .

Propiedades

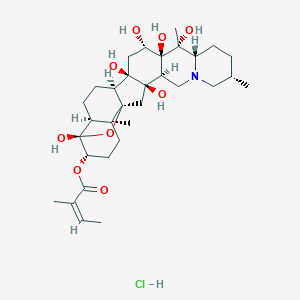

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.